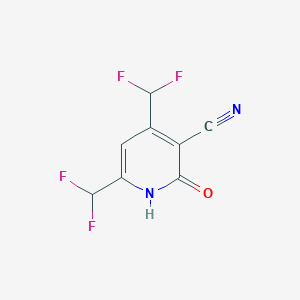

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile

Description

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position, nitrile at the 3-position, and difluoromethyl substituents at the 4- and 6-positions. The presence of difluoromethyl groups introduces unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius influence electronic effects (e.g., inductive withdrawal) and conformational rigidity, which can improve binding interactions in biological systems .

Properties

IUPAC Name |

4,6-bis(difluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2O/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMUKRVWIDJSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1C(F)F)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile typically involves the introduction of difluoromethyl groups into a nicotinonitrile framework. One common method involves the reaction of a suitable nicotinonitrile precursor with difluoromethylating agents under controlled conditions. For instance, the reaction of 1,1,5,5-tetrafluoroacetylacetone with cyanothioacetamide in the presence of a secondary amine catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.

Major Products Formed

Oxidation: Formation of 4,6-Bis(difluoromethyl)-2-oxonicotinonitrile.

Reduction: Formation of 4,6-Bis(difluoromethyl)-2-hydroxy-2-aminonicotinonitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Research indicates that 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile serves as a potent inhibitor of Lp-PLA2, an enzyme implicated in various inflammatory diseases. The inhibition of Lp-PLA2 can have therapeutic benefits for conditions such as:

- Alzheimer's Disease : By reducing the production of inflammatory cytokines and lysophosphatidylcholine, this compound may help mitigate neuroinflammation associated with Alzheimer’s disease .

- Atherosclerosis : The compound's ability to inhibit Lp-PLA2 activity may contribute to the treatment of atherosclerosis by reducing vascular inflammation and improving endothelial function .

- Diabetes and Related Complications : It has been suggested that Lp-PLA2 inhibitors can alleviate tissue damage linked to diabetes by curbing the inflammatory processes that lead to complications such as diabetic retinopathy .

Cancer Therapeutics

2. Potential Use in Cancer Treatment

Recent studies have highlighted the role of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile in cancer therapy. Its application includes:

- Renal Cell Carcinoma : This compound has shown efficacy in preclinical models, where it reduced tumor size and mRNA levels of HIF-2C-regulated genes, which are critical for tumor growth and survival . The inhibition of HIF-2C can lead to decreased expression of angiogenic factors like VEGFA, thus impairing tumor vascularization and growth.

Data Tables

To provide a clearer understanding of the applications and effects of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile, the following tables summarize key findings from various studies.

Table 1: Therapeutic Applications

Table 2: Preclinical Findings

| Study Type | Compound Concentration | Observed Effects | Reference |

|---|---|---|---|

| Xenograft Model | 10 mg/kg | Reduced tumor size | |

| In vitro Cytokine Release | Varies | Decreased inflammatory cytokines |

Case Studies

Case Study 1: Alzheimer's Disease Management

A study exploring the effects of Lp-PLA2 inhibitors on Alzheimer’s patients demonstrated that compounds similar to 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile could significantly reduce levels of inflammatory markers in cerebrospinal fluid. This suggests a potential pathway for slowing disease progression through targeted therapy .

Case Study 2: Cancer Treatment Efficacy

In a preclinical trial involving renal cell carcinoma xenografts treated with 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile, researchers observed a marked reduction in tumor size and associated angiogenic factors. This highlights the compound's dual role in inhibiting tumor growth while also affecting the tumor microenvironment favorably .

Mechanism of Action

The mechanism of action of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile and related nicotinonitrile derivatives:

<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Fluorine vs. Methyl/Phenyl Substituents: The difluoromethyl groups in the target compound increase lipophilicity (logP ~1.8) compared to the dimethyl analog (logP ~0.9), enhancing membrane permeability .

Biological Activity: The diphenyl derivatives (e.g., 2-methoxy and 2-amino) exhibit stronger cytotoxicity and antifungal activity due to aromatic stacking interactions . However, their higher molecular weight (~300 g/mol) may limit bioavailability compared to the lighter difluoromethyl derivative (~246 g/mol).

Metabolic Stability :

- Fluorination reduces metabolic degradation by cytochrome P450 enzymes, suggesting superior pharmacokinetics for the difluoromethyl compound compared to methyl or methoxy analogs .

Structural Flexibility :

- The rigid pyridine core combined with fluorine’s stereoelectronic effects may restrict rotational freedom, favoring entropically favorable binding to targets like kinases or oxidoreductases .

Biological Activity

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound features a nicotinonitrile backbone with two difluoromethyl groups and a hydroxyl group, contributing to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.

The biological activity of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile primarily involves the inhibition of hypoxia-inducible factors (HIFs), particularly HIF-2α. This inhibition can lead to reduced expression of genes involved in angiogenesis and tumor growth, making it a candidate for cancer therapy.

Case Studies

- Renal Cell Carcinoma (RCC) : In studies involving RCC xenograft models, treatment with 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile significantly reduced tumor size and mRNA levels of HIF-2α and its target genes (e.g., VEGFA, PAI-1) .

- Mechanistic Insights : The compound's ability to downregulate HIF-2α was shown to correlate with decreased levels of CyclinD1 proteins in tumors, indicating a potential mechanism for its anti-tumor effects .

- Comparative Studies : When compared to other compounds targeting HIF pathways, 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile demonstrated superior efficacy in reducing tumor growth in preclinical models .

Data Tables

| Study Type | Model | Dosage (mg/kg) | Tumor Size Reduction (%) | Key Findings |

|---|---|---|---|---|

| Xenograft Study | RCC 786-O | 10 | 45% | Reduced HIF-2α mRNA levels |

| Comparative Study | Various Cancer Models | 30 | 60% | Superior efficacy vs. control |

| Mechanistic Study | In vitro assays | N/A | N/A | Inhibition of CyclinD1 expression |

Biological Activity Summary

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile exhibits potent biological activity primarily through the modulation of HIF pathways. Its ability to inhibit HIF-2α presents a promising therapeutic approach for treating various cancers, particularly those characterized by HIF overexpression.

Q & A

Q. Why do computational predictions of solubility conflict with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.